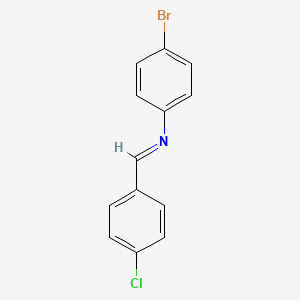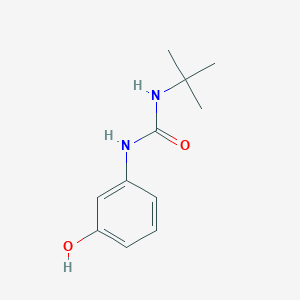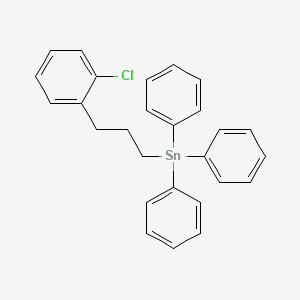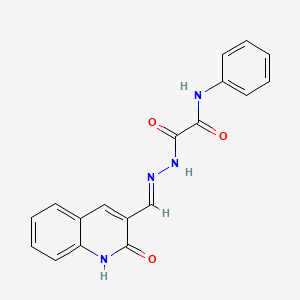
2-Oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide typically involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2-Oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve nucleophilic reagents, leading to the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents (such as acetonitrile), and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include quinazolinone derivatives, hydrazine derivatives, and substituted quinoline compounds. These products are often characterized using spectroscopic and chromatographic techniques to confirm their structures and purities .
科学研究应用
作用机制
The primary mechanism of action of 2-Oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide involves the inhibition of acetylcholinesterase (AChE). By binding to the active site of AChE, the compound prevents the hydrolysis of acetylcholine, thereby increasing its concentration in the synaptic cleft. This leads to enhanced cholinergic transmission, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .
相似化合物的比较
Similar Compounds
Donepezil: A widely used acetylcholinesterase inhibitor with a better safety profile compared to tacrine.
Galantamine: Another acetylcholinesterase inhibitor used in the management of Alzheimer’s disease.
Uniqueness
2-Oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide stands out due to its unique chemical structure, which combines the quinoline and hydrazine moieties. This structural uniqueness contributes to its potent inhibitory effects on acetylcholinesterase and its potential as a therapeutic agent with a favorable safety profile compared to older compounds like tacrine .
属性
分子式 |
C18H14N4O3 |
|---|---|
分子量 |
334.3 g/mol |
IUPAC 名称 |
N'-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]-N-phenyloxamide |
InChI |
InChI=1S/C18H14N4O3/c23-16-13(10-12-6-4-5-9-15(12)21-16)11-19-22-18(25)17(24)20-14-7-2-1-3-8-14/h1-11H,(H,20,24)(H,21,23)(H,22,25)/b19-11+ |
InChI 键 |
OBVKQCJRLGOBKW-YBFXNURJSA-N |
手性 SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC3=CC=CC=C3NC2=O |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC3=CC=CC=C3NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



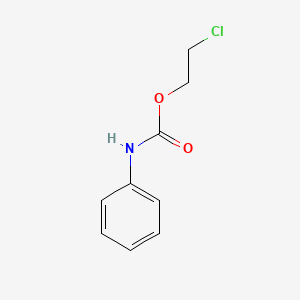
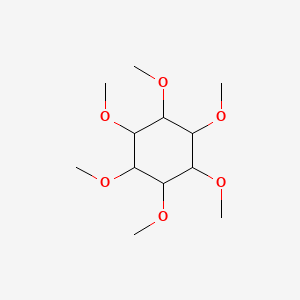
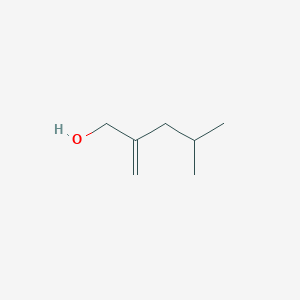
![2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11947042.png)
![3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947047.png)




